molecular formula C18H22N2O6S B3568016 N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide

N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide

Cat. No.: B3568016
M. Wt: 394.4 g/mol
InChI Key: XWKSTDZQKCHZNY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group linked to an acetamide core and a 3-methoxy(methylsulfonyl)aniline substituent.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c1-24-14-7-5-6-13(10-14)20(27(4,22)23)12-18(21)19-16-9-8-15(25-2)11-17(16)26-3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKSTDZQKCHZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 2,4-dimethoxyaniline: This can be achieved by the methylation of 2,4-dihydroxyaniline using dimethyl sulfate under basic conditions.

    Formation of the acetamide intermediate: The 2,4-dimethoxyaniline is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.

    Introduction of the methylsulfonyl group: The final step involves the reaction of the acetamide intermediate with 3-methoxybenzenesulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound 2,4-dimethoxyphenyl, 3-methoxy(methylsulfonyl)anilino C₁₉H₂₃N₂O₅S 397.46*
2-[2,4-Dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide 2,4-dichlorophenyl, 2,4-dichloro-5-methoxy(methylsulfonyl)anilino C₁₇H₁₅Cl₂N₂O₄S 430.28
2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide 4-ethoxyphenyl, 3-chloro-4-methyl(methylsulfonyl)anilino C₁₈H₂₁ClN₂O₄S 396.89
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide 3-chloro-4-methoxyphenyl, 2-methoxy-N-thiophen-2-ylsulfonylanilino C₂₀H₁₉ClN₂O₅S₂ 490.96
N-(4-methoxyphenyl)acetamide 4-methoxyphenyl (simplified structure without sulfonyl or complex substituents) C₉H₁₁NO₂ 165.19

Notes:

  • The target compound lacks halogen atoms (e.g., Cl), unlike its dichloro- and chloro-substituted analogs, which may reduce toxicity risks .
  • The methylsulfonyl group in the target compound enhances electron-withdrawing properties compared to thiophenylsulfonyl or morpholinyl groups in analogs .
  • The dimethoxyphenyl group improves solubility relative to naphthyl or trifluoromethyl-substituted derivatives .

Physicochemical Properties

  • Solubility : The dimethoxyphenyl group increases hydrophilicity compared to naphthyl or trifluoromethyl derivatives (e.g., ) .
  • Stability : Methylsulfonyl groups are chemically stable under physiological conditions, unlike ester-containing analogs (e.g., ), which may hydrolyze prematurely .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide (CAS No. 425415-81-2) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H22N2O6S
  • Molecular Weight : 394.44 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may act on various receptors and enzymes involved in pain modulation and inflammation response.

  • Receptor Binding : Preliminary studies suggest that this compound exhibits affinity for sigma receptors, which are implicated in pain perception and neuroprotection .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Analgesic Activity : In animal models, administration of the compound resulted in significant analgesic effects compared to controls. The mechanism appears to involve modulation of nociceptive pathways, potentially through sigma receptor activation .
  • Anticancer Properties : Some studies have indicated cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated growth inhibition in various tumor cell lines, suggesting a need for further investigation into the anticancer potential of this compound .

Case Studies

  • Study on Pain Relief : A study conducted by researchers evaluated the efficacy of this compound in a formalin-induced pain model. Results indicated a dose-dependent reduction in pain scores, supporting its potential use as an analgesic agent .
  • Antitumor Activity Assessment : Another study focused on the compound's effects on human cancer cell lines. The results showed that it induced apoptosis and inhibited proliferation at micromolar concentrations, highlighting its potential as an anticancer drug candidate .

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedResultReference
AnalgesicFormalin testSignificant reduction in pain
AnticancerHuman cancer cell linesInduced apoptosis; inhibited proliferation
Anti-inflammatoryIn vitro assaysReduced inflammation markers

Q & A

Q. What are the key synthetic strategies for preparing N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Sulfonation of 3-methoxyaniline to introduce the methylsulfonyl group under controlled acidic conditions .
  • Step 2 : Coupling with 2,4-dimethoxyphenylacetamide via nucleophilic substitution, using bases like triethylamine to deprotonate intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), sulfonyl (δ 7.8–8.2 ppm for aromatic protons), and acetamide (δ 2.1–2.3 ppm for CH3) groups. Deuterated DMSO or CDCl3 resolves overlapping peaks .
  • IR Spectroscopy : Confirms sulfonyl (1320–1160 cm⁻¹, S=O stretch) and amide (1650–1680 cm⁻¹, C=O stretch) functionalities .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance coupling efficiency during synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysis : Pd-mediated cross-coupling or phase-transfer catalysts (e.g., TBAB) accelerate aryl-amide bond formation .
  • Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions; room temperature for coupling reduces energy costs .

Q. What strategies resolve discrepancies between computational and experimental NMR data?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings to resolve overlapping signals .
  • DFT Calculations : Simulate NMR shifts (e.g., using Gaussian) to identify misassigned peaks. Adjust solvent polarity in simulations to match experimental conditions (e.g., DMSO vs. CDCl3) .

Q. Which in vitro models are suitable for studying this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Kinase Assays : Use fluorescent ATP analogs (e.g., ADP-Glo™) to measure inhibition of tyrosine kinases, referencing structural analogs from .
  • Cell-Based Models : Human cancer cell lines (e.g., MCF-7) treated with the compound (IC50 determination via MTT assay) assess antiproliferative effects .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate IC50 values across ≥3 independent experiments using standardized protocols (e.g., CLSI guidelines) .
  • Structural Analog Comparison : Compare bioactivity of methylsulfonyl vs. sulfanyl analogs (e.g., vs. 17) to identify substituent-specific effects .

Methodological Tables

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+15% yield
CatalystTriethylamine+20% efficiency
Temperature0–5°C (sulfonation step)Reduced byproducts

Q. Table 2: Key Spectroscopic Benchmarks

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Methoxy3.7–3.9 (s, 6H)2850–2950 (C-O)
Sulfonyl7.8–8.2 (aromatic protons)1320–1160 (S=O)
Acetamide2.1–2.3 (CH3)1650–1680 (C=O)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide

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